1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Description
Properties
IUPAC Name |
1-pyridin-4-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-2-11-12(10-3-5-13-6-4-10)14-7-9-15(11)8-1/h1-6,8,12,14H,7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRZWCUIBYQXCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CC=C2C(N1)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377896 | |
| Record name | 1-(pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887201-29-8 | |
| Record name | 1-(pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-{1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-1-yl}pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Starting Material Synthesis
The key intermediate, 3,4-dihydropyrrolo-[1,2-a]-pyrazine, is prepared by reacting dialkylacetals or dioxalane derivatives of 2,5-dialkoxytetrahydrofurfurol with ethylenediamine in a medium of lower aliphatic acids (e.g., acetic acid) at elevated temperatures (100–150 °C). This reaction forms the bicyclic dihydropyrrolo-pyrazine framework, which is isolated by conventional purification techniques.
Reduction to Tetrahydro Derivative
The 3,4-dihydropyrrolo-[1,2-a]-pyrazine intermediate is then reduced to 1,2,3,4-tetrahydropyrrolo-[1,2-a]-pyrazine by catalytic hydrogenation or chemical reduction:
Catalytic Hydrogenation: Conducted at room temperature under atmospheric pressure using platinum group catalysts in a lower aliphatic alcohol solvent (methanol or ethanol). The reaction is performed in a closed system with stirring under a hydrogen atmosphere. The catalyst is filtered off after completion, and the product is purified by vacuum distillation.
Chemical Reduction: Using complex metal hydrides such as lithium aluminum hydride or sodium/potassium borohydride. Lithium aluminum hydride reductions are preferably carried out in aliphatic or cyclic ethers (e.g., diethyl ether), while borohydride reductions are performed in lower aliphatic alcohols at 65–80 °C with stirring. The product is isolated by aqueous workup and extraction, followed by vacuum distillation.
Table 1: Reduction Conditions for 3,4-Dihydropyrrolo-[1,2-a]-pyrazine
| Reduction Method | Catalyst/Reagent | Solvent | Temperature (°C) | Pressure | Notes |
|---|---|---|---|---|---|
| Catalytic Hydrogenation | Platinum group catalyst | Methanol/Ethanol | 20–25 | Atmospheric H2 | Stirred, closed system |
| Chemical Reduction (LAH) | Lithium aluminum hydride | Diethyl ether | Room temperature | Atmospheric | Requires careful quenching |
| Chemical Reduction (BH4) | Sodium/Potassium borohydride | Methanol/Ethanol | 65–80 | Atmospheric | Stirred, aqueous workup needed |
Alternative Synthetic Routes and Cyclization Strategies
Recent literature reports on related fused heterocyclic systems (e.g., dipyrrolo-pyrazine derivatives) describe efficient synthetic procedures involving:
- Acid-catalyzed Pictet–Spengler type cyclizations.
- Use of substituted acetophenones and aminoethylpyrrole intermediates.
- Subsequent cyclization with hydrazine hydrate under reflux to form complex fused heterocycles.
Although these methods focus on related but more complex fused systems, the principles of cyclization and functional group transformations can be adapted for the synthesis of this compound.
Research Findings and Analytical Data
- The tetrahydropyrrolo[1,2-a]pyrazine core is a colorless liquid with a boiling point around 100–101 °C at reduced pressure (7 mm Hg) and a refractive index $$ n_D^{20} = 1.5530 $$ .
- Proton NMR spectra show characteristic signals corresponding to the NH group and protons on the ring carbons, confirming the structure.
- Mass spectrometry confirms the molecular weight with a molecular ion peak at m/e 122 for the tetrahydropyrrolo-pyrazine core.
- Purity and identity are further confirmed by gas chromatography and elemental analysis.
Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|
| Formation of dihydropyrrolo-pyrazine | Dialkylacetals/dioxalane + ethylenediamine, lower aliphatic acid, 100–150 °C | 3,4-Dihydropyrrolo-[1,2-a]-pyrazine | Conventional isolation methods |
| Reduction to tetrahydro form | Pt catalyst + H2 in methanol/ethanol, RT, atmospheric pressure | 1,2,3,4-Tetrahydropyrrolo-[1,2-a]-pyrazine | Vacuum distillation purification |
| Alternative reduction | Lithium aluminum hydride in diethyl ether or borohydrides in alcohols | Same as above | Requires aqueous workup and extraction |
| Pyridin-4-yl substitution | N-alkylation or cross-coupling with 4-halopyridine derivatives | This compound | Reaction conditions vary by method |
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce fully reduced tetrahydropyrrolo[1,2-a]pyrazine derivatives.
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity :
- Compounds with a pyrrolo[1,2-a]pyrazine scaffold have shown promising results against various cancer cell lines. For instance, studies indicate that derivatives of this compound exhibit significant antiproliferative effects on glioblastoma and other cancer types. The mechanism often involves the inhibition of key cellular pathways essential for cancer cell survival and proliferation .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Synthesis and Structural Variations
The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various substituents on the pyridine and pyrazine rings. This flexibility in synthesis enables the exploration of structure-activity relationships (SAR), which is vital for optimizing therapeutic efficacy.
Synthetic Pathways:
- One-Pot Reactions : Efficient one-pot synthesis methods have been developed to produce this compound and its derivatives rapidly.
- Cyclization Techniques : Cyclization reactions involving hydrazine derivatives are commonly employed to form the core structure of the compound.
Case Studies
Mechanism of Action
The mechanism of action of 1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
Substituent Impact :
- Pyridinyl vs. Thiophenyl : Replacement of pyridin-4-yl with thiophen-3-yl (e.g., compound 4a) reduces CDK9 affinity (IC50: 0.71 µM vs. 0.16 µM) due to altered hydrogen bonding with Cys106 .
- Spirocyclic Groups : AS-3201’s spirosuccinimide moiety enhances aldose reductase binding via hydrophobic interactions and rigid conformation .
Table 1: Pharmacological Profiles of Selected Compounds
Key Findings :
- HDAC6 vs. CDK9 Inhibition : While 1-(Pyridin-4-yl)-tetrahydropyrrolopyrazine derivatives target HDAC6 , imidazo[1,2-a]pyrazines (e.g., 3c) inhibit CDK9, demonstrating scaffold-dependent target specificity .
- Antiviral Activity : Pyridin-4-yl-substituted imidazo[1,2-a]pyrazines (e.g., 3b) show moderate anti-coronaviral activity via protease binding .
Advancements :
Biological Activity
1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS No. 887201-29-8) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₂H₁₃N₃
- Molecular Weight : 199.25 g/mol
- Structure : The compound features a pyridine ring fused with a tetrahydropyrrolo[1,2-a]pyrazine moiety, which is significant for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts:
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. Pyrazole derivatives, including this compound, have shown efficacy against cancer cell lines by inhibiting key signaling pathways involved in tumor growth. For instance:
- Case Study : A study demonstrated that derivatives of pyrazole exhibited significant inhibition of BRAF(V600E) and EGFR pathways in various cancer models. The incorporation of the pyridine moiety enhances the binding affinity to these targets .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties:
- Research Findings : In vitro studies indicated that certain pyrazole derivatives exhibit notable antibacterial and antifungal activities. This suggests that this compound could be effective against pathogenic microorganisms .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been a focal point of research:
- Enzyme Targets : Studies have shown that compounds with similar structures can inhibit acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant for treating neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
- Key Modifications : Alterations in the substituents on the pyridine ring or the tetrahydropyrrolo structure can significantly affect biological potency and selectivity. For example, modifications that enhance lipophilicity may improve cellular uptake and bioavailability .
Data Table: Biological Activity Summary
Q & A
Q. SAR Workflow :
Synthetic Diversification : Introduce substituents via alkylation, sulfonation, or cross-coupling.
Biological Screening : Prioritize targets using enzyme assays (e.g., AR inhibition) and cell-based models (e.g., diabetic neuropathy).
Computational Modeling : Validate binding modes via molecular docking and MD simulations .
(Advanced) How do researchers resolve contradictions in pharmacological data across studies?
Methodological Answer:
Discrepancies arise from:
- Assay Variability : Differences in enzyme sources (e.g., porcine vs. human AR) or buffer conditions (pH, cofactors) affect IC50 values .
- Structural Ambiguity : Racemic mixtures or undefined stereochemistry can lead to conflicting activity reports (e.g., AS-3201 vs. SX-3202) .
- Cell Permeability : Fluorescent derivatives may show in vitro activity but poor in vivo efficacy due to membrane transport limitations .
Q. Resolution Strategies :
- Standardized Protocols : Use recombinant enzymes and validated cell lines (e.g., HEK293T for bioimaging).
- Enantiopure Synthesis : Assign absolute configurations via X-ray crystallography (e.g., AS-3201’s (R)-configuration) .
- Comparative Studies : Benchmark new compounds against clinical candidates (e.g., isoniazid for InhA inhibitors) .
(Basic) What spectroscopic techniques are critical for characterizing these compounds?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies ring saturation (e.g., tetrahydropyrrolo vs. fully aromatic pyrrolo) and substituent positions .
- HRMS : Confirms molecular formula (e.g., C19H16Cl2N2O2S for antitubercular derivatives) .
- X-ray Crystallography : Resolves stereochemistry (e.g., (R)-AS-3201) and supramolecular packing in solid-state studies .
(Advanced) What role do computational methods play in designing derivatives?
Methodological Answer:
- Docking Studies : Predict binding poses of HDAC6 inhibitors using homology models (e.g., HDAC6’s hydrophobic channel) .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with AR inhibitory potency (R² > 0.85) .
- DFT Calculations : Optimize transition states for enantioselective hydrogenation, guiding ligand design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
